molecular formula C8H4BrNO2 B1290365 5-Bromo-2-cyanobenzoic acid CAS No. 1032231-28-9

5-Bromo-2-cyanobenzoic acid

Cat. No.: B1290365
CAS No.: 1032231-28-9
M. Wt: 226.03 g/mol
InChI Key: HELBBGLIOALLAF-UHFFFAOYSA-N
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Description

5-Bromo-2-cyanobenzoic acid is an organic compound that belongs to the family of benzoic acids. It is characterized by the presence of a bromine atom at the 5-position and a cyano group at the 2-position on the benzoic acid ring. This compound has a molecular formula of C8H4BrNO2 and a molecular weight of 226.03 g/mol . It is widely used in various fields of research and industry, including pharmaceuticals, agrochemicals, and material science.

Biochemical Analysis

Biochemical Properties

5-Bromo-2-cyanobenzoic acid plays a significant role in biochemical reactions, particularly in the synthesis of more complex organic moleculesThese interactions are crucial for the synthesis of pharmaceuticals and other biologically active compounds .

Cellular Effects

This compound has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, it may modulate the activity of certain kinases and transcription factors, leading to changes in gene expression patterns. Additionally, it can impact metabolic pathways by altering the flux of metabolites through key enzymatic steps .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the reaction. For example, it may inhibit the activity of certain proteases by binding to their active sites, thereby preventing substrate cleavage. Alternatively, it can activate other enzymes by inducing conformational changes that enhance their catalytic activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard ambient conditions, but it may degrade under certain conditions, such as exposure to light or extreme pH levels. Long-term studies have shown that it can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes in cell signaling and metabolism. Toxic or adverse effects have been observed at very high doses, including cellular toxicity and organ damage .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into other metabolites. It can affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of various metabolites. These interactions are essential for understanding its role in cellular metabolism and its potential therapeutic applications .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation within different cellular compartments. Understanding these transport mechanisms is crucial for optimizing its use in biochemical and pharmaceutical research .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, where it exerts its biochemical effects. For example, it may localize to the nucleus to modulate gene expression or to the mitochondria to influence metabolic pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-cyanobenzoic acid typically involves the bromination of 2-cyanobenzoic acid. One common method is to react 2-cyanobenzoic acid with bromine in the presence of a catalyst and an organic solvent. The reaction conditions are usually mild, and the process yields a high purity product .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the overall yield and purity of the product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-cyanobenzoic acid is unique due to the presence of both a bromine atom and a cyano group on the benzoic acid ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.

Properties

IUPAC Name

5-bromo-2-cyanobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrNO2/c9-6-2-1-5(4-10)7(3-6)8(11)12/h1-3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HELBBGLIOALLAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20629974
Record name 5-Bromo-2-cyanobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20629974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1032231-28-9
Record name 5-Bromo-2-cyanobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1032231-28-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-cyanobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20629974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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